2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide is a complex organic compound that features a quinoline ring fused with a hydroxybenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydro-2H-quinolin-1-yl)ethylamine
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone
- 2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethylsulfanylacetic acid
Uniqueness
2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17N3O |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18) |
InChI Key |
UVOPATPMNCDTSM-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3/C(=N/O)/N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N |
Origin of Product |
United States |
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